1-bromo-4-(3-bromoprop-1-enyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-bromo-4-(3-bromoprop-1-enyl)benzene is an organic compound characterized by the presence of two bromine atoms attached to a benzene ring and a prop-1-en-1-yl group
Vorbereitungsmethoden
The synthesis of 1-bromo-4-(3-bromoprop-1-enyl)benzene typically involves the reaction of benzene with 3-bromopropene under controlled conditions. The reaction is carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure high purity of the final product .
Analyse Chemischer Reaktionen
1-bromo-4-(3-bromoprop-1-enyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other groups in the presence of suitable reagents.
Oxidation and Reduction: The compound can undergo oxidation to form different products, depending on the oxidizing agent used.
Addition Reactions: The double bond in the prop-1-en-1-yl group can participate in addition reactions with various reagents
Common reagents used in these reactions include halogens, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-bromo-4-(3-bromoprop-1-enyl)benzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is explored for its potential use in the development of new drugs.
Material Science: It is used in the synthesis of polymers and other materials with specific properties
Wirkmechanismus
The mechanism of action of 1-bromo-4-(3-bromoprop-1-enyl)benzene involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic substitution reactions, while the double bond in the prop-1-en-1-yl group can undergo addition reactions. These interactions lead to the formation of different products, depending on the specific conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
1-bromo-4-(3-bromoprop-1-enyl)benzene can be compared with similar compounds such as:
Propargyl Bromide: Similar in structure but with a triple bond instead of a double bond.
1-(3-bromoprop-1-en-1-yl)-4-chlorobenzene: Similar structure but with a chlorine atom instead of a second bromine atom.
3-Bromo-1-phenyl-1-propene: Similar structure but with a different substitution pattern on the benzene ring.
These comparisons highlight the unique structural features and reactivity of this compound.
Eigenschaften
CAS-Nummer |
96090-12-9 |
---|---|
Molekularformel |
C9H8Br2 |
Molekulargewicht |
275.97 g/mol |
IUPAC-Name |
1-bromo-4-(3-bromoprop-1-enyl)benzene |
InChI |
InChI=1S/C9H8Br2/c10-7-1-2-8-3-5-9(11)6-4-8/h1-6H,7H2 |
InChI-Schlüssel |
YOZFZNNDFOOJMQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=CCBr)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.